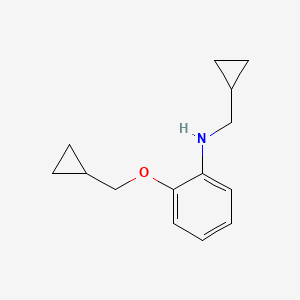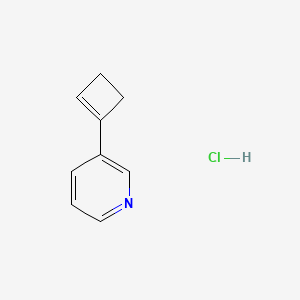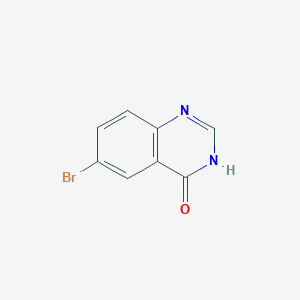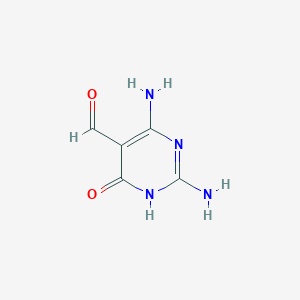![molecular formula C6H5N3O2 B1460701 Pyrazolo[1,5-a]pyrimidin-5,7-diol CAS No. 57489-70-0](/img/structure/B1460701.png)
Pyrazolo[1,5-a]pyrimidin-5,7-diol
Übersicht
Beschreibung
Pyrazolo[1,5-A]pyrimidine-5,7-diol is a type of N-heterocyclic compound that has a significant impact in medicinal chemistry . It has a CAS Number of 57489-70-0 and a molecular weight of 151.12 . This compound is known for its significant photophysical properties .
Synthesis Analysis
A simple and efficient method for the synthesis of 5,7-disubstituted pyrazolo[1,5-A]pyrimidines has been reported . The synthetic route involved a one-pot two-step synthesis from the reaction of 3-aminopyrazole with activated alkynes . Various synthetic routes have been developed for the preparation and post-functionalization of this functional scaffold .
Molecular Structure Analysis
The Pyrazolo[1,5-A]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The synthetic transformations involving this motif represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrazolo[1,5-A]pyrimidine-5,7-diol include a molecular weight of 151.12 and a storage temperature of 28 C .
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden für die Bioimaging
Pyrazolo[1,5-a]pyrimidin-Derivate wurden als strategische Verbindungen für optische Anwendungen identifiziert. Sie sind besonders nützlich als fluoreszierende Sonden für die Bioimaging aufgrund ihrer hohen Quantenausbeuten und ausgezeichneten Photostabilität . Diese Eigenschaften machen sie geeignet für die Untersuchung der Dynamik intrazellulärer Prozesse und können als Lipidtröpfchen-Biomarker für Krebszellen verwendet werden .
Chemosensoren
Die strukturelle Vielfalt und das Vorhandensein von Heteroatomen in Pyrazolo[1,5-a]pyrimidin-5,7-diol ermöglichen es, als potentielles Chelatbildner für Ionen zu fungieren. Dies macht es zu einem exzellenten Kandidaten für die Entwicklung von Chemosensoren, die das Vorhandensein verschiedener Ionen in biologischen und Umweltproben nachweisen können .
Organische Leuchtdioden (OLEDs)
Aufgrund ihrer einstellbaren photophysikalischen Eigenschaften können diese Verbindungen bei der Entwicklung von OLEDs verwendet werden. Die Elektronendonorgruppen an Position 7 am kondensierten Ring verbessern sowohl das Absorptions- als auch das Emissionsverhalten, die für die Konstruktion effizienter OLEDs entscheidend sind .
Krebstherapie
Pyrazolo[1,5-a]pyrimidin-Derivate haben sich im Bereich der Krebstherapie als vielversprechend erwiesen. Ihre Fähigkeit als Kinaseinhibitoren zu wirken und ihre potenzielle Verwendung in PET-Tumor-Bildgebungsmitteln unterstreichen ihre Vielseitigkeit in medizinischen Anwendungen .
Festkörperemitter
Die pyrazolo[1,5-a]pyrimidin-basierten Fluorophore ermöglichen gute Festkörper-Emissionsintensitäten. Diese Eigenschaft ist vorteilhaft für die Konstruktion von Festkörperemittern, die wichtige Komponenten in verschiedenen optoelektronischen Geräten sind .
Fortschritte in der Synthesemethodik
Die einfachere und grünere Synthesemethodik dieser Verbindungen im Vergleich zu anderen Fluorophoren wie BODIPYs stellt einen bedeutenden Fortschritt in der synthetischen Chemie dar. Dies kann zu nachhaltigeren Praktiken bei der Herstellung von fluoreszierenden Materialien führen .
Wirkmechanismus
Pyrazolo[1,5-A]pyrimidine-5,7-diol is a compound that has garnered significant attention in the fields of medicinal chemistry and material science due to its unique properties and potential applications . This article aims to provide a comprehensive overview of the mechanism of action of Pyrazolo[1,5-A]pyrimidine-5,7-diol, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of Pyrazolo[1,5-A]pyrimidine-5,7-diol are cycline dependent kinases (CDKs), which include CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . These kinases play crucial roles in cell cycle regulation and transcription, making them key targets for therapeutic interventions.
Mode of Action
Pyrazolo[1,5-A]pyrimidine-5,7-diol interacts with its targets, the cycline dependent kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell cycle regulation and transcription processes.
Action Environment
The action, efficacy, and stability of Pyrazolo[1,5-A]pyrimidine-5,7-diol can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by electron-donating groups at position 7 on the fused ring, which improve both the absorption and emission behaviors . Additionally, the compound’s stability under exposure to extreme pH has been studied, providing valuable insights into its potential applications in different environments .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Zukünftige Richtungen
Pyrazolo[1,5-A]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as a privileged structure for library synthesis and drug discovery . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-A]pyrimidine core .
Biochemische Analyse
Biochemical Properties
Pyrazolo[1,5-A]pyrimidine-5,7-diol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a moderate inhibitor of PI3K δ (phosphoinositide 3-kinase delta) with an IC50 value of 475 nM . This inhibition is significant as PI3K δ is involved in various cellular processes, including cell growth, proliferation, and survival. Additionally, Pyrazolo[1,5-A]pyrimidine-5,7-diol interacts with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
Pyrazolo[1,5-A]pyrimidine-5,7-diol has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of PI3K δ affects downstream signaling pathways such as the AKT/mTOR pathway, which is crucial for cell survival and metabolism . Furthermore, its interaction with CDKs can lead to alterations in cell cycle progression, potentially causing cell cycle arrest and apoptosis in cancer cells . These effects underscore the compound’s potential as a therapeutic agent in oncology.
Molecular Mechanism
The molecular mechanism of Pyrazolo[1,5-A]pyrimidine-5,7-diol involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PI3K δ, inhibiting its kinase activity and subsequently affecting the downstream signaling pathways . Additionally, its interaction with CDKs involves binding to the ATP-binding pocket, thereby inhibiting their kinase activity and disrupting cell cycle progression . These molecular interactions provide a detailed understanding of how Pyrazolo[1,5-A]pyrimidine-5,7-diol exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazolo[1,5-A]pyrimidine-5,7-diol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyrazolo[1,5-A]pyrimidine-5,7-diol remains stable under specific storage conditions (2~8°C) and retains its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-A]pyrimidine-5,7-diol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including off-target interactions and cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Pyrazolo[1,5-A]pyrimidine-5,7-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s metabolism primarily involves its biotransformation by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of Pyrazolo[1,5-A]pyrimidine-5,7-diol within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Pyrazolo[1,5-A]pyrimidine-5,7-diol exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for its interaction with target biomolecules and the subsequent biochemical effects.
Eigenschaften
IUPAC Name |
7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-3,11H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCRNWCKCTZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339675 | |
| Record name | PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57489-70-0 | |
| Record name | PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)







![3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1460633.png)


![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1460638.png)
![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1460639.png)
